

Technical Guide: Stereochemistry of rel-(R,S)- Bicalutamide Sulfoxide

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Compound of Interest

Compound Name: *rel-(R*,S*)-Bicalutamide Sulfoxide*

Cat. No.: *B1159734*

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Introduction & Structural Context^{[1][2][3][4][5][6][7]}

Bicalutamide (Casodex®) is a non-steroidal anti-androgen used extensively in the treatment of prostate cancer.^[1] The active pharmaceutical ingredient (API) is a racemate containing a single chiral center at the C2 carbon. However, its oxidative impurity profile introduces significant stereochemical complexity.

Bicalutamide Sulfoxide (often designated as Impurity A in pharmacopoeial monographs) arises from the partial oxidation of the sulfide precursor or the metabolic reduction of the sulfone. Unlike the parent drug, the sulfoxide moiety introduces a second chiral center at the sulfur atom.

This guide specifically addresses the rel-(R,S)** diastereomeric series. Understanding this specific relative configuration is critical because:

- **Synthetic Prevalence:** It is often the major diastereomer formed during standard oxidation protocols.
- **Analytical Resolution:** It exhibits distinct spectroscopic signatures (NMR) and chromatographic behavior compared to its rel-(R,R) counterpart.

- Biological Variance: The diastereomers possess distinct binding affinities to the Androgen Receptor (AR).

Chemical Identity[4]

- IUPAC Name:rel-(2R,S_S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide.
- Molecular Formula:

[2][3]

- Key Feature: Two stereogenic centers: Carbon (C2) and Sulfur (S).[4][5]

Stereochemical Profiling

The introduction of the sulfinyl group (

) creates four possible stereoisomers, existing as two pairs of enantiomers (diastereomers of each other).

The Diastereomeric Pairs

The notation rel-(R,S) defines the relative configuration between the C2 carbon and the Sulfur atom.

- rel-(R,S) Pair (The Subject of this Guide):**
 - Consists of the enantiomeric pair:

and

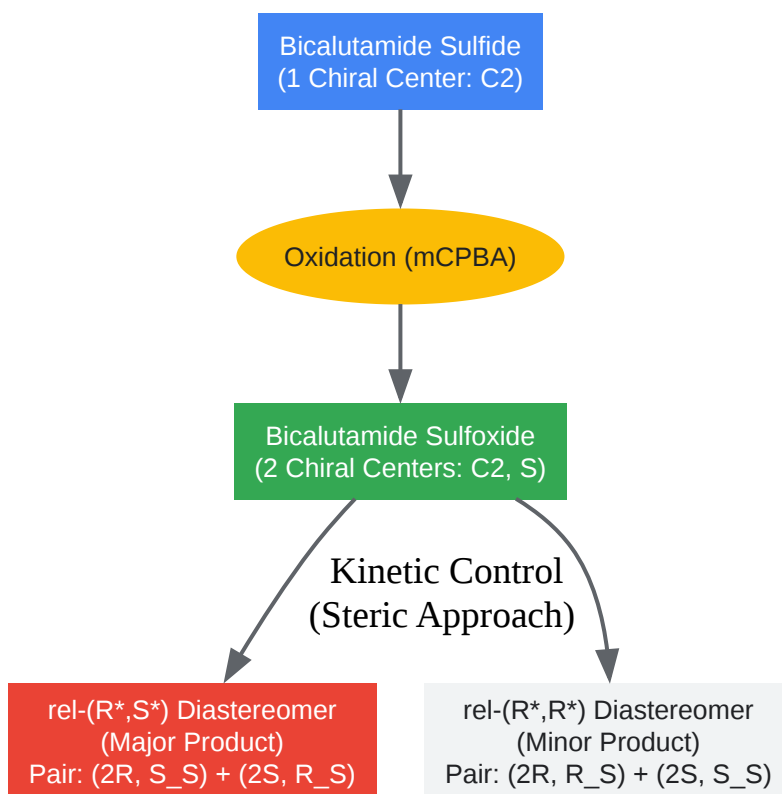
.
 - Characteristics: In this configuration, the oxygen of the sulfoxide and the hydroxyl group of the carbon often adopt a specific spatial arrangement (stabilized by intramolecular H-bonding) that leads to distinct physical properties.
 - Formation: Typically the major product (Slow-moving in standard silica chromatography) during non-stereoselective oxidation.

- rel-(R,R) Pair (The Alternative Diastereomer):**
 - Consists of the enantiomeric pair:

and

.
 - Characteristics: Often the minor product (Fast-moving) in synthesis.
 - Potency: Literature suggests this minor diastereomer may exhibit higher AR binding affinity than the rel-(R,S) form.

Visualization of Stereochemical Hierarchy



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Figure 1: Stereochemical divergence upon oxidation of Bicalutamide Sulfide.

Synthesis & Formation Mechanism

The synthesis of rel-(R,S)-Bicalutamide Sulfoxide is a precision oxidation process. The standard protocol utilizes meta-chloroperbenzoic acid (mCPBA) but requires strict kinetic control to prevent over-oxidation to the sulfone (Bicalutamide).

Experimental Protocol (Diastereoselective Formation)

This protocol yields the sulfoxide as a mixture, predominantly the rel-(R,S) diastereomer.

Reagents:

- Precursor: Bicalutamide Sulfide (racemic at C2).
- Oxidant: mCPBA (1.0 equivalent).[5]
- Solvent: Dichloromethane (DCM).
- Temperature: 0°C (Critical).[6][7][5]

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq of Bicalutamide Sulfide in anhydrous DCM. Cool to 0°C in an ice bath.
- Controlled Addition: Add 1.0 eq of mCPBA dropwise over 30 minutes. Note: Rapid addition or excess oxidant leads to immediate sulfone formation.
- Quenching: Monitor via TLC or HPLC. Quench immediately upon consumption of sulfide (approx. 15-30 mins) with saturated .
- Work-up: Extract with DCM, wash with brine, dry over , and concentrate.
- Purification: The residue contains both diastereomers. Separation is achieved via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).
 - Fraction 1 (Fast-moving):rel-(R,R) (Minor).

- Fraction 2 (Slow-moving):rel-(R,S) (Major).

Mechanistic Insight

The diastereoselectivity (favoring rel-(R,S)) arises from the steric hindrance of the tertiary alcohol and the trifluoromethyl-phenyl moiety. The oxidant approaches the sulfur atom from the face least obstructed by the bulky C2 substituents, resulting in a kinetic preference for the rel-(R,S) configuration.

Analytical Characterization (Self-Validating Systems)

Distinguishing the rel-(R,S) diastereomer from the rel-(R,R) form is critical for impurity qualification. Standard achiral HPLC can separate the diastereomers, but NMR provides the definitive structural proof.

Proton NMR (¹H-NMR) Diagnostic

The methylene protons (

) located between the chiral C2 and chiral S centers are diastereotopic.^[7] Their magnetic environment differs significantly between the two diastereomers due to magnetic anisotropy induced by the sulfoxide oxygen.

Diagnostic Criteria (in

):

Feature	rel-(R,S) [Major/Slow]	rel-(R,R) [Minor/Fast]
Methylene Signal ()	Large separation ()	Narrow separation ()
(ppm)	-0.50 – 0.73 ppm	-0.11 – 0.20 ppm
Interpretation	The significant split indicates the rel-(R,S) configuration, where the S=O bond is spatially oriented to deshield one proton significantly more than the other.	The minimal split indicates the rel-(R,R) configuration, where the magnetic environment is more symmetric for the methylene protons.

HPLC Separation Strategy

To validate the purity of the rel-(R,S) isolate, use the following conditions which exploit the polarity difference between diastereomers.

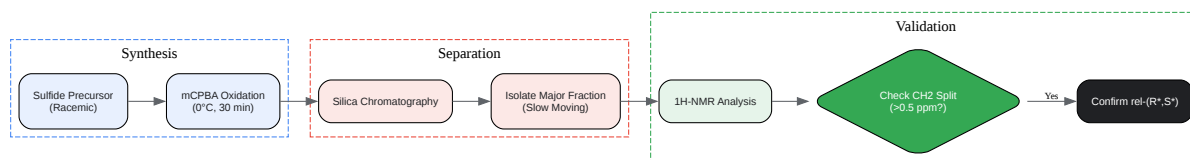
- Column: C18 Reverse Phase (e.g., Waters Symmetry, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase: Isocratic 65:35 (Water + 0.1% TFA : Acetonitrile + 0.1% TFA).[3]
- Flow Rate: 1.0 - 1.2 mL/min.
- Detection: UV at 270 nm.[3]
- Elution Order:
 - rel-(R,R) (Less polar/Fast moving in normal phase; often elutes earlier in RP due to intramolecular H-bonding reducing polarity).
 - rel-(R,S) (More polar/Slow moving).

Biological Implications

While often categorized simply as "Impurity A," the stereochemistry dictates biological activity.

- Potency: Research indicates that the rel-(R,R)** (minor) diastereomer is significantly more potent (approx.[8] 3-fold higher affinity for the Androgen Receptor) than the rel-(R,S)** (major) diastereomer.
- Toxicity/Regulation: Because the major metabolic/synthetic impurity (rel-(R,S)) is less active, its presence is primarily a chemical purity concern rather than a hyper-potent toxicological risk. However, strict ICH limits (typically <0.15%) apply.

Workflow Visualization



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Figure 2: Validation workflow for isolating rel-(R,S)-Bicalutamide Sulfoxide.

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